3-[(E)-2-(2,6-dimethyl-4-pyridin-2-ylphenyl)ethenyl]-5-(2H-tetrazol-5-yl)pyridine;hydrochloride
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Overview
Description
GW459057A is a chemical compound with a molecular weight of 390.14 and a molecular formula that includes 47 atoms.
Chemical Reactions Analysis
GW459057A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
GW459057A has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological pathways and systems.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Industry: It is used in industrial processes for the production of various products and materials.
Mechanism of Action
The mechanism of action of GW459057A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to have significant effects on various biological processes .
Comparison with Similar Compounds
GW459057A can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar molecular structure but different biological activity.
Compound B: Shares similar chemical properties but has different applications in industry.
Properties
Molecular Formula |
C21H19ClN6 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-[(E)-2-(2,6-dimethyl-4-pyridin-2-ylphenyl)ethenyl]-5-(2H-tetrazol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C21H18N6.ClH/c1-14-9-17(20-5-3-4-8-23-20)10-15(2)19(14)7-6-16-11-18(13-22-12-16)21-24-26-27-25-21;/h3-13H,1-2H3,(H,24,25,26,27);1H/b7-6+; |
InChI Key |
RGNYFCKORHOKTQ-UHDJGPCESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C2=CC(=CN=C2)C3=NNN=N3)C)C4=CC=CC=N4.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C3=NNN=N3)C)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
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